molecular formula C18H15ClO4 B6074073 2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione

2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B6074073
M. Wt: 330.8 g/mol
InChI Key: CYRNWJCZQYXIBS-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with a cyclohexenone moiety

Properties

IUPAC Name

2-chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-18(2)7-11(20)13(12(21)8-18)14-15(19)17(23)10-6-4-3-5-9(10)16(14)22/h3-6,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNWJCZQYXIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the cyclohexenone moiety: This can be achieved through the aldol condensation of 4,4-dimethyl-2-cyclohexen-1-one with appropriate aldehydes or ketones.

    Introduction of the naphthalene core: This step involves the coupling of the cyclohexenone intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.

    Chlorination and hydroxylation: The final steps involve the selective chlorination and hydroxylation of the intermediate to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield alcohols or alkanes.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-1,4-dihydronaphthalene-1,4-dione: Lacks the cyclohexenone moiety, making it less complex.

    3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione: Lacks the chloro group, which may affect its reactivity and applications.

Uniqueness: The presence of both the chloro group and the cyclohexenone moiety in 2-Chloro-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-1,4-dihydronaphthalene-1,4-dione imparts unique chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

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